2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one
Description
2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one is a synthetic organic compound featuring a morpholine ring linked to an ethanone core, substituted with a 4-bromo-2-fluorophenoxy group.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO3/c13-9-1-2-11(10(14)7-9)18-8-12(16)15-3-5-17-6-4-15/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXOOLSNFXBXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one, also known by its CAS number 1197501-92-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. The compound's structure, featuring a morpholine moiety and a halogenated phenyl group, suggests possible interactions with various biological targets, particularly in the context of cancer and metabolic diseases.
The molecular formula for this compound is , with a molecular weight of approximately 318.14 g/mol. The compound is characterized by its unique functional groups that may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.14 g/mol |
| CAS Number | 1197501-92-0 |
| Structure | Structure |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are critical regulators in cellular signaling pathways, and their inhibition can lead to significant therapeutic effects in conditions such as cancer and diabetes.
Inhibition of Protein Tyrosine Phosphatases
Recent studies have shown that compounds similar to this compound can effectively inhibit PTPs, which are involved in insulin signaling pathways. For instance, research on related compounds demonstrated their potential to enhance insulin-stimulated Akt phosphorylation levels in HepG2 cells, indicating a role in combating insulin resistance .
Case Study 1: Antitumor Activity
A study investigating the antitumor properties of compounds structurally similar to this compound found that these compounds exhibited significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis through the activation of intrinsic pathways .
Case Study 2: Metabolic Effects
Another investigation focused on the metabolic implications of PTP inhibition by compounds similar to this one. It was found that these compounds could reverse diabetes symptoms in murine models by enhancing insulin signaling pathways, thus demonstrating their potential as therapeutic agents for metabolic disorders .
Comparison with Similar Compounds
Morpholine-Containing Ethanone Derivatives
Compounds sharing the 1-(morpholin-4-yl)ethan-1-one core exhibit variations in substituents, influencing their physical and chemical properties:
Key Observations :
- Melting Points : Morpholine derivatives generally exhibit high melting points (185–240°C), suggesting strong intermolecular interactions and crystalline stability .
- Spectral Trends : The C=O stretch in IR spectra appears consistently near 1630–1692 cm⁻¹. Morpholine protons resonate as a multiplet at δ 3.51–3.66 in $^1$H-NMR .
Bromo/Fluoro-Substituted Aromatic Compounds
Compounds with bromo and fluoro substituents on aromatic rings demonstrate distinct electronic and steric effects:
Key Observations :
- Electronic Effects: The bromo-fluoro combination in the target compound may reduce electron density at the phenoxy group, enhancing electrophilic reactivity compared to non-halogenated analogs .
- Piperidine vs.
Phenoxy and Heterocyclic Derivatives
Compounds with phenoxy or heterocyclic substituents highlight structural diversity:
Key Observations :
- Phenoxy vs. Heterocyclic Groups: The phenoxy group in the target compound may offer better solubility in organic solvents compared to bulky heterocycles (e.g., indole in ).
- Fluorine Impact : Perfluorophenyl derivatives (e.g., ) exhibit enhanced stability but lower reactivity due to strong C-F bonds.
Future Research :
- Direct spectral characterization (e.g., NMR, IR) of the target compound.
- Evaluation of biological activity, leveraging known pharmacological profiles of morpholine and halogenated aromatic compounds .
This comparative analysis underscores the importance of substituent choice in tuning physicochemical and functional properties, providing a roadmap for targeted synthetic and application-based studies.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 4-bromo-2-fluorophenol with a bromoacetyl-morpholine precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage.
- Step 2 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
- Yield Optimization : Control reaction temperature (60–80°C), stoichiometric excess of morpholine derivative, and inert atmosphere (N₂/Ar) to minimize side reactions .
- Example : Similar morpholinyl ethanones reported in achieved yields of 71–89% via optimized solvent systems (e.g., ethyl acetate/petroleum ether).
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1630–1670 cm⁻¹ and morpholine C-O/C-N vibrations at 1100–1250 cm⁻¹ .
- NMR :
- ¹H-NMR : Look for morpholine protons (δ 3.4–3.7 ppm, multiplet) and aromatic protons from the bromo-fluorophenoxy group (δ 6.8–7.5 ppm).
- ¹³C-NMR : Carbonyl carbon (δ 165–170 ppm) and quaternary carbons adjacent to bromine/fluorine (δ 115–125 ppm) .
- Elemental Analysis : Confirm C, H, N, and Br/F ratios; slight deviations (e.g., ±0.5% for C/H) may arise from hygroscopicity or solvent retention .
Q. How can solubility challenges in polar solvents be addressed during experimental workflows?
- Methodological Answer :
- Co-solvent Systems : Use DMSO:water (e.g., 1:4 v/v) or THF:methanol mixtures.
- Derivatization : Introduce sulfonate or ammonium salts to enhance aqueous solubility.
- Crystallization : Recrystallize from ethanol/water (4:1) at reduced temperatures (0–4°C) to obtain pure crystals .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions between computational (DFT) and experimental (X-ray) structural data?
- Methodological Answer :
- Refinement Tools : Use SHELXL () for X-ray data refinement, ensuring anisotropic displacement parameters are correctly modeled.
- DFT Optimization : Compare computed bond lengths/angles (e.g., Gaussian09 with B3LYP/6-31G*) to crystallographic data. Discrepancies >0.05 Å may indicate crystal packing effects or conformational flexibility .
- Case Study : reported a mean C–C bond length of 1.509 Å in a brominated acetophenone derivative, aligning with DFT predictions within 0.009 Å .
Q. How can the morpholine ring's puckering conformation impact the compound's reactivity or pharmacological activity?
- Methodological Answer :
- Puckering Analysis : Apply Cremer-Pople parameters () to quantify ring distortion. For example, a chair conformation (θ = 0°) versus boat (θ > 10°) alters electron density on the carbonyl group.
- Biological Relevance : Flattened morpholine rings may enhance hydrogen-bonding interactions with target proteins, as seen in docking studies of analogous compounds ().
Q. What experimental and computational approaches are suitable for analyzing substituent effects on the bromo-fluorophenoxy moiety?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with Cl, NO₂, or OMe substituents and compare:
- Electronic Effects : Hammett plots using pKa or computational partial charges.
- Steric Effects : X-ray crystallography (e.g., ) to measure dihedral angles between substituents.
- Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes, correlating with in vitro IC₅₀ values .
Q. How should researchers handle discrepancies in elemental analysis (e.g., C/H/N ratios) during compound validation?
- Methodological Answer :
- Error Sources : Hygroscopicity, solvent retention, or incomplete combustion.
- Mitigation :
Dry samples under vacuum (40°C, 24 hr) before analysis.
Use high-resolution mass spectrometry (HRMS) to confirm molecular ions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
